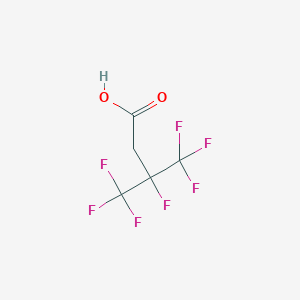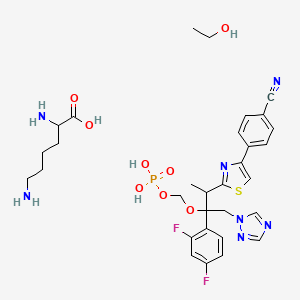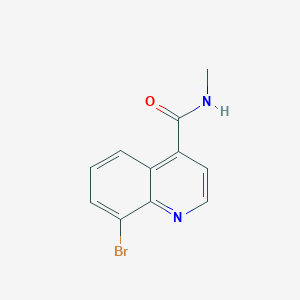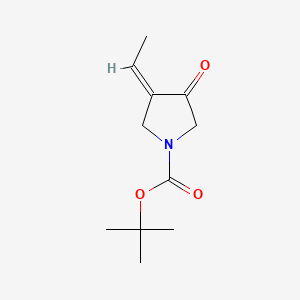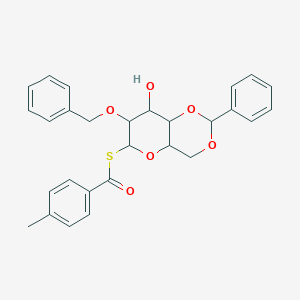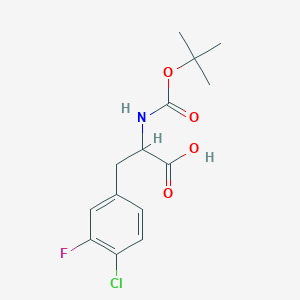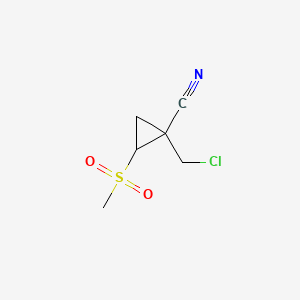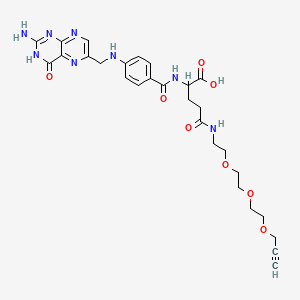![molecular formula C11H12N4O3 B15127534 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol CAS No. 63618-50-8](/img/structure/B15127534.png)
5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is known for its unique structure, which includes a benzenetriol core substituted with a pyrimidinylmethyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- typically involves the reaction of 1,2,3-benzenetriol with 2,4-diamino-5-pyrimidinemethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms .
Scientific Research Applications
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dihydroxytrimethoprim: A folic acid antagonist with antibacterial properties.
1,2,4-Benzenetriol: Known for its typical phenolic reactions and use in various chemical applications.
Uniqueness
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is unique due to its specific substitution pattern and the presence of both benzenetriol and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
CAS No. |
63618-50-8 |
|---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C11H12N4O3/c12-10-6(4-14-11(13)15-10)1-5-2-7(16)9(18)8(17)3-5/h2-4,16-18H,1H2,(H4,12,13,14,15) |
InChI Key |
OHHTYJBVCGHSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
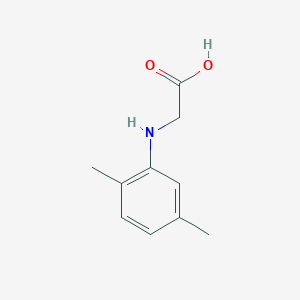
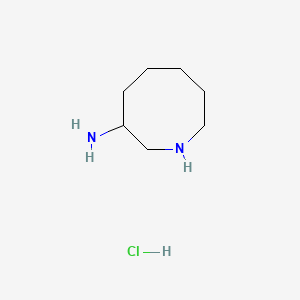
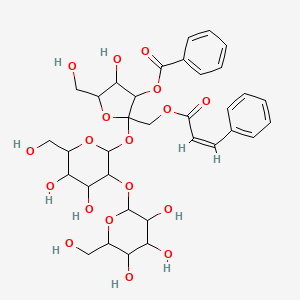
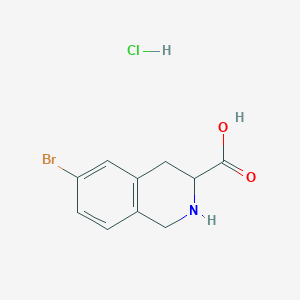
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
